molecular formula C19H28O2 B12522418 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one CAS No. 651726-59-9

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

Cat. No.: B12522418
CAS No.: 651726-59-9
M. Wt: 288.4 g/mol
InChI Key: NLHNUGSWSDZYKM-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is a structurally complex ketone characterized by a hydroxyl group at position 1, a phenyl ring at position 1, and geminal dimethyl groups at position 2 on an 11-carbon chain featuring a double bond at position 4.

Properties

CAS No.

651726-59-9

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

InChI

InChI=1S/C19H28O2/c1-4-5-6-7-8-12-15-17(20)19(2,3)18(21)16-13-10-9-11-14-16/h9-15,18,21H,4-8H2,1-3H3

InChI Key

NLHNUGSWSDZYKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)C(C)(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetone derivative followed by a series of reactions including oxidation and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce a fully saturated hydrocarbon.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C17H26O2
  • Molecular Weight : 262.39 g/mol
  • IUPAC Name : 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

Medicinal Chemistry

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one has been studied for its potential therapeutic properties. Research indicates it may exhibit:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that the compound might induce apoptosis in cancer cells through specific molecular pathways, making it a candidate for further research in oncology.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile intermediate in the synthesis of various derivatives. Its unique functional groups allow for:

  • Reactions with Nucleophiles : The carbonyl group can undergo nucleophilic addition, leading to the formation of alcohols or amines.
  • Formation of Epoxides : The double bond in the structure can be converted into epoxides, which are valuable in producing complex organic molecules.

Materials Science

The compound's photochemical properties make it suitable for applications in materials science, particularly in:

  • UV-Curable Coatings : It can be used in formulations for UV-curable coatings due to its ability to polymerize upon exposure to UV light.
  • Photoinitiators : The compound may act as a photoinitiator in polymerization processes, facilitating the curing of resins and inks.

Data Tables

Activity TypeObservations
AntimicrobialInhibition of bacterial growth observed in preliminary studies
AnticancerInduction of apoptosis in cultured cancer cells reported

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Synthesis of Derivatives

In another research project, scientists synthesized various derivatives from 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one through nucleophilic substitution reactions. These derivatives exhibited enhanced solubility and bioactivity compared to the parent compound, suggesting potential applications in drug development.

Mechanism of Action

The mechanism by which 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Chains

C5- and C4-Modified Undecenone Analogues

Compounds like (5R,6S,7R,8S,E)-5-Hydroxy-7-methoxy-1-((4-methoxybenzyl)oxy)-6,8-dimethyldodec-10-en-3-one () share a long aliphatic chain with ketone and hydroxyl groups. Key differences include:

  • Double Bond Position : The target compound’s double bond at position 4 contrasts with analogues bearing double bonds at positions 9 or 10, which influence conformational flexibility and steric interactions.
  • Substituent Effects : The phenyl and geminal dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to methoxybenzyl or methoxy-substituted chains in analogues. This may affect solubility and biological membrane permeability .
Table 1: Comparison of Aliphatic Chain Analogues
Compound Double Bond Position Key Substituents Potential Impact on Properties
Target Compound 4 1-Phenyl, 2,2-dimethyl High lipophilicity, steric hindrance
Compound 8a 10 4-Methoxybenzyloxy, methoxy Increased polarity, hydrogen bonding

Aromatic Ketones and Chalcone Derivatives

Chalcones like (2E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-phenylprop-2-en-1-one () feature α,β-unsaturated ketone systems. Comparisons include:

  • Ketone Position: The target’s ketone at position 3 versus chalcones’ conjugated enone systems.
  • Aromatic Substitution : Both compounds have hydroxyl and phenyl groups, but the target lacks the chalcone’s conjugated double bond, which is critical for antioxidant or anti-inflammatory activity in chalcones .
Table 2: Aromatic Ketone Comparison
Compound Core Structure Functional Groups Biological Relevance
Target Compound Undecenone 1-Hydroxy, phenyl, dimethyl Unknown; potential lipophilic interactions
Chalcone α,β-unsaturated ketone 2,4-Dihydroxy, methoxy, methyl Antioxidant, anti-inflammatory activities

Cyclic Metabolites and Xanthones

Cyclohexene derivatives like 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid () and xanthones () provide insights into cyclic versus acyclic systems:

  • Ring vs. Chain : The target’s linear chain allows greater conformational freedom compared to cyclic systems, which are constrained but often more stable.
  • Hydroxyl and Oxo Groups : Both the target and xanthones (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone) feature hydroxyl and ketone groups. However, xanthones’ fused aromatic rings confer planar rigidity, enhancing π-π stacking interactions absent in the target .
Table 3: Cyclic vs. Acyclic Compound Comparison
Compound Structure Type Key Features Stability and Interactions
Target Compound Acyclic Flexible chain, phenyl group Moderate stability, variable solubility
Xanthone Fused aromatic Rigid planar system, methoxy groups High stability, strong π-π interactions

Microbial Metabolites and Functional Group Influence

The microbial metabolite 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid () highlights the role of hydroxyl and oxo groups in biodegradation pathways. The target’s hydroxyl group may similarly participate in hydrogen bonding or enzymatic interactions, while its dimethyl groups could hinder microbial degradation compared to less substituted analogues .

Biological Activity

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one has the following chemical properties:

PropertyValue
CAS Number 651726-59-9
Molecular Formula C16H24O2
Molecular Weight 248.37 g/mol
IUPAC Name 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one

The biological activity of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that this compound may exert its effects through:

Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage related to various diseases.

Antimicrobial Properties: Research indicates that 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.

Research Findings

Several studies have investigated the biological activity of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one:

  • Antioxidant Studies:
    • A study demonstrated that the compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenylpicrylhydrazyl) radicals. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid .
  • Antimicrobial Activity:
    • In vitro tests revealed that the compound exhibited inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .
    • Additionally, antifungal activity was noted against Candida albicans, with an MIC value of 75 µg/mL.
  • Cytotoxicity Assays:
    • Cytotoxicity tests on human cancer cell lines indicated that the compound could induce apoptosis in a concentration-dependent manner. The IC50 for HeLa cells was approximately 30 µg/mL, suggesting potential for anticancer applications .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one using various assays (e.g., DPPH and ABTS). Results indicated that at concentrations above 25 µg/mL, the compound effectively reduced oxidative stress markers in cultured neuronal cells.

Case Study 2: Antimicrobial Application

A clinical study assessed the efficacy of 1-Hydroxy-2,2-dimethyl-1-phenylundec-4-en-3-one as a topical antimicrobial agent for treating skin infections caused by antibiotic-resistant bacteria. Patients treated with formulations containing this compound showed significant improvement compared to those receiving placebo treatments.

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